Acebilustat (CAS: 943764-99-6), also known as CTX-4430, is a highly potent, selective, and orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). By specifically targeting LTA4H, it blocks the rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent chemoattractant driving neutrophil-mediated inflammation [1]. For procurement and assay design, Acebilustat is distinguished by its robust human whole-blood IC50 of approximately 64 nM and an ideal whole-blood-to-plasma distribution ratio of 1.0, making it a highly predictable tool compound for in vivo pharmacodynamic studies [2].
Substituting Acebilustat with generic aminopeptidase inhibitors (such as Bestatin) or early-generation clinical LTA4H blockers (like DG-051) severely compromises in vivo study integrity. Generic inhibitors lack the necessary target selectivity and oral bioavailability required for systemic inflammatory models, often resulting in off-target toxicity or insufficient LTB4 suppression[1]. Furthermore, earlier pipeline compounds such as DG-051 exhibited mediocre whole-blood potency and unfavorable pharmacokinetic/pharmacodynamic (PK/PD) profiles, leading to their discontinuation [2]. For procurement, Acebilustat overcomes these limitations by maintaining robust target engagement and predictable steady-state kinetics, which are essential for reproducible chronic inflammation models.
Acebilustat achieves a whole-blood IC50 of approximately 64 nM for the inhibition of ionophore-stimulated LTB4 production [1]. In head-to-head pharmacological profiling, this represents a significant improvement over earlier clinical candidates like DG-051, which exhibited mediocre potency in human cellular assays and failed to sustain target engagement [2].
| Evidence Dimension | Human whole-blood LTB4 inhibition (IC50) |
| Target Compound Data | ~64 nM |
| Comparator Or Baseline | DG-051 (Mediocre cellular potency, discontinued due to PK/PD failure) |
| Quantified Difference | Superior nanomolar potency with sustained systemic target engagement |
| Conditions | Ionophore-stimulated human whole blood assay |
Ensures reliable LTB4 suppression in robust ex vivo and in vivo assays where earlier clinical candidates failed.
For in vivo studies, tracking drug exposure is critical. Acebilustat demonstrates a whole-blood-to-plasma distribution ratio of exactly 1.0[1]. This allows researchers to use standard plasma concentration measurements as a direct, 1:1 surrogate for whole-blood concentration, eliminating the complex compartmental modeling required for inhibitors that sequester in plasma proteins or red blood cells.
| Evidence Dimension | Whole-blood-to-plasma distribution ratio |
| Target Compound Data | 1.0 ratio |
| Comparator Or Baseline | Standard highly protein-bound or sequestered lipoxygenase/LTA4H inhibitors |
| Quantified Difference | 1:1 direct correlation vs. complex non-linear compartmental partitioning |
| Conditions | Steady-state in vivo pharmacokinetic monitoring |
Allows researchers to use standard plasma concentration measurements as a direct, 1:1 surrogate for whole-blood pharmacodynamics, simplifying PK/PD modeling.
Unlike many lipophilic anti-inflammatory pipeline drugs that require complex lipid-based or nanoparticle formulations for oral delivery, Acebilustat is highly compatible with standard laboratory excipients. It can be formulated as a stable 1 mg/mL working solution in a standard 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline vehicle, ensuring reproducible oral dosing in rodent models without precipitation .
| Evidence Dimension | In vivo formulation solubility |
| Target Compound Data | 1 mg/mL stable solution |
| Comparator Or Baseline | Poorly permeable FLAP/LTA4H inhibitors requiring advanced lipid formulations |
| Quantified Difference | Achieves stable solution in standard PEG/Tween/DMSO vehicle without complex milling |
| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at ambient temperature |
Ensures highly reproducible oral dosing in rodent models without precipitation, overcoming the solubility hurdles that plague many lipophilic anti-inflammatory pipeline drugs.
Leveraging its robust whole-blood LTB4 suppression and oral bioavailability, Acebilustat is the premier tool compound for modeling cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD) in rodents [1].
Due to its whole-blood-to-plasma ratio of 1.0, Acebilustat is ideal for studies requiring precise correlation of drug exposure to biomarker response, allowing plasma levels to serve as a direct surrogate for systemic target engagement [2].
As a clinically validated Phase 2 compound, Acebilustat serves as an essential positive control in ex vivo human whole-blood ionophore-stimulated LTB4 release assays when evaluating next-generation LTA4H or FLAP inhibitors[3].